6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid 6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17840882
InChI: InChI=1S/C10H10N2O2/c1-2-3-6-11-9-5-4-8(7-12-9)10(13)14/h4-5,7H,6H2,1H3,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC17840882

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 6-(but-2-ynylamino)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H10N2O2/c1-2-3-6-11-9-5-4-8(7-12-9)10(13)14/h4-5,7H,6H2,1H3,(H,11,12)(H,13,14)
Standard InChI Key CLYHEYCKOAXWLZ-UHFFFAOYSA-N
Canonical SMILES CC#CCNC1=NC=C(C=C1)C(=O)O

Introduction

6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a complex organic compound characterized by a pyridine ring with a but-2-yn-1-ylamino substituent and a carboxylic acid functional group. Its molecular formula is not explicitly provided in the available literature, but it has a molecular weight of approximately 201.22 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and interactions with specific molecular targets.

Biological Activity and Potential Applications

The biological activity of 6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid is of considerable interest in medicinal chemistry. It may interact with specific molecular targets such as enzymes or receptors, potentially acting as an inhibitor or activator. The mechanism of action typically involves binding to active sites on proteins, thereby altering their activity or modulating signaling pathways. This property makes it a candidate for further research in drug development and biochemical assays.

Synthesis and Chemical Reactions

The synthesis of 6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid generally involves multi-step organic reactions. Although specific synthesis pathways are not detailed in the available literature, such compounds typically require controlled laboratory conditions and involve reactions like nucleophilic substitutions or condensations.

Comparison with Similar Compounds

Several compounds share structural similarities with 6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid, each possessing unique properties:

Compound NameMolecular FormulaKey Features
5-Bromo-2-(butanoyl)aminopyridine-4-carboxylic acidC11H10BrN2O2Contains bromine; may exhibit different reactivity due to halogen presence.
5-Bromo-6-(butanoyl)aminopyridine-3-carboxylic acidC11H10BrN2O2Similar structure with bromine substitution; potential differences in biological activity.
6-Aminonicotinic acidC6H6N2O2Lacks alkyne functionality; simpler structure may lead to different applications.

Research Findings and Future Directions

Interaction studies involving 6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid focus on its binding affinity and specificity towards various biological targets. These studies help elucidate its potential therapeutic roles and mechanisms of action, providing insights into how modifications to its structure can enhance or inhibit biological activity. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess these interactions.

Future research directions may involve optimizing the compound's structure to improve its therapeutic potential, exploring its applications in drug development, and investigating its interactions with specific enzymes or receptors to understand its biological activity fully.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator